2,6-Diphenylpyridine N-oxide

Catalog No.
S1937352
CAS No.
78500-88-6
M.F
C17H13NO
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diphenylpyridine N-oxide

CAS Number

78500-88-6

Product Name

2,6-Diphenylpyridine N-oxide

IUPAC Name

1-oxido-2,6-diphenylpyridin-1-ium

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H

InChI Key

FBLQGULBXCFSAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-]

2,6-Diphenylpyridine N-oxide is a chemical compound characterized by its unique structure, which features a pyridine ring substituted at the 2 and 6 positions with phenyl groups, along with an N-oxide functional group. Its molecular formula is C17H13NOC_{17}H_{13}NO, with a molecular weight of approximately 247.29 g/mol. The presence of the N-oxide moiety significantly influences its chemical properties, making it an important compound in various

The reactivity of 2,6-diphenylpyridine N-oxide is primarily attributed to the N-oxide group, which can act as an oxidizing agent in organic reactions. For instance, it can undergo oxidation reactions to form various products, including hydroxylated derivatives. It has also been utilized in electrophilic aromatic substitutions and as a precursor in the synthesis of other complex organic molecules .

Additionally, studies have shown that 2,6-diphenylpyridine N-oxide can participate in reactions involving acetic anhydride and other electrophiles, leading to the formation of various substituted pyridines .

The synthesis of 2,6-diphenylpyridine N-oxide typically involves the oxidation of 2,6-diphenylpyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. One common method includes:

  • Starting Material: 2,6-Diphenylpyridine.
  • Oxidizing Agent: m-Chloroperbenzoic acid.
  • Solvent: Typically a non-polar solvent like dichloromethane or chloroform.
  • Reaction Conditions: The reaction is usually conducted at room temperature under inert atmosphere conditions to prevent degradation.

The product can be purified through recrystallization or chromatography methods to achieve high purity levels .

2,6-Diphenylpyridine N-oxide has diverse applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
  • Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties .
  • Catalysis: The compound has been explored as a catalyst or catalyst precursor in several organic transformations .

Interaction studies involving 2,6-diphenylpyridine N-oxide often focus on its role as an oxidant in organic reactions. Research indicates that it can facilitate various transformations by acting as a source of oxygen or by generating reactive intermediates that participate in subsequent reactions. Additionally, computational studies have provided insights into its electronic structure and reactivity patterns, which are crucial for predicting its behavior in different chemical environments .

Several compounds share structural similarities with 2,6-diphenylpyridine N-oxide. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Pyridine N-OxidePyridine ring with an N-oxide groupSimpler structure; less sterically hindered
Diphenylamine N-OxideAniline derivative with an N-oxideExhibits different biological activities
4-Methylpyridine N-OxideMethyl-substituted pyridineDifferent electronic properties due to methyl group
2-Pyridyl-N-OxidePyridine ring with a single phenyl groupLess steric hindrance compared to diphenyl derivatives

The uniqueness of 2,6-diphenylpyridine N-oxide lies in its dual phenyl substitution on the pyridine ring, which enhances its stability and reactivity compared to simpler pyridine derivatives. This structural feature contributes to its effectiveness as an oxidizing agent and its utility in synthesizing complex organic compounds .

Early Synthesis and Development

Pyridine N-oxide derivatives were first synthesized in the early 20th century. Jakob Meisenheimer pioneered the oxidation of pyridine using peroxybenzoic acid to yield pyridine N-oxide. Subsequent advancements included the use of peracetic acid, hydrogen peroxide, and sodium percarbonate as oxidizing agents. The development of cost-effective methods, such as the Chichibabin synthesis, further expanded access to pyridine derivatives, though direct N-oxidation remained challenging.

Key Synthetic Milestones

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
m-CPBADichloromethane0–590–95≥99
Sodium PercarbonateWater80–9065–70≥95
Hydrogen PeroxideAcetic Acid60–7075–85≥98

Table 1: Representative synthesis methods for pyridine N-oxides.

Structural and Reactivity Insights

Pyridine N-oxides exhibit distinct electronic properties compared to non-oxidized pyridines. The N–O bond (1.34 Å) introduces electron-withdrawing effects, reducing basicity by five orders of magnitude (p$$ K_a $$ of protonated pyridine N-oxide = 0.8). This property enables selective interactions in coordination chemistry and hydrogen bonding, as seen in drug cocrystal formation.

Oxidation Routes from 2,6-Diphenylpyridine Precursors

The synthesis of 2,6-diphenylpyridine N-oxide relies primarily on oxidative transformation of the parent 2,6-diphenylpyridine substrate. This heterocyclic compound, with molecular formula C₁₇H₁₃N and molecular weight 231.292 daltons, exhibits distinctive physical properties including a melting point of 73-77°C, boiling point of 397.0°C at 760 mmHg, and density of 1.1±0.1 g/cm³ [1] [2]. The oxidation process involves the selective transformation of the pyridine nitrogen to form the corresponding N-oxide while preserving the structural integrity of the diphenyl substituents.

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide represents one of the most extensively studied oxidizing agents for pyridine N-oxide formation. The oxidation mechanism involves the nucleophilic attack of the pyridine nitrogen on the hydrogen peroxide molecule, followed by proton transfer and elimination of water [3] [4]. The reaction typically proceeds under mild conditions with the formation of water as the sole by-product, making this approach environmentally favorable.

The optimal reaction conditions for hydrogen peroxide-mediated oxidation require careful control of several parameters. Temperature optimization studies demonstrate that reactions conducted at 70-90°C provide the most favorable balance between reaction rate and product selectivity [4]. The molar ratio of hydrogen peroxide to 2,6-diphenylpyridine significantly influences both conversion efficiency and yield, with ratios between 1:1 and 4:1 being most commonly employed [4].

Catalytic enhancement of hydrogen peroxide oxidation has been achieved through the implementation of various heterogeneous and homogeneous catalytic systems. Supported sulfonic acid catalysts have demonstrated remarkable effectiveness in promoting the oxidation reaction while maintaining catalyst stability throughout the process [4]. Additionally, maleic anhydride derivatives have emerged as promising catalysts, with 2,3-dimethylmaleic anhydride showing particular efficacy for electron-rich pyridine substrates [3].

Research findings indicate that the reaction yield can reach 89-95% under optimized conditions, with the product exhibiting high purity when appropriate purification techniques are employed [4]. The reaction mechanism involves the formation of a hydrogen peroxide-catalyst complex that enhances the electrophilic character of the oxidizing agent, thereby facilitating the nucleophilic attack by the pyridine nitrogen.

m-Chloroperbenzoic Acid (m-CPBA) as Oxidizing Agent

m-Chloroperbenzoic acid has established itself as one of the most reliable and efficient oxidizing agents for pyridine N-oxide synthesis. The reagent offers several advantages including high yields, rapid reaction rates, and straightforward work-up procedures [5] [6] [7]. The oxidation mechanism involves the electrophilic attack of the peroxyacid on the electron-rich pyridine nitrogen, resulting in the formation of the N-oxide and m-chlorobenzoic acid as the by-product.

The typical reaction protocol involves dissolving 2,6-diphenylpyridine in dichloromethane at temperatures between 0-5°C, followed by the addition of m-chloroperbenzoic acid [5]. The reaction mixture is maintained at low temperature initially to control the exothermic nature of the oxidation process, then allowed to proceed at room temperature (20-25°C) for 24 hours to ensure complete conversion [5].

Optimization studies have revealed that the molar ratio of m-chloroperbenzoic acid to substrate significantly affects both reaction efficiency and product purity. A 1.5:1 molar ratio of oxidizing agent to substrate has been identified as optimal, providing yields typically ranging from 85-95% [5]. The reaction solvent choice is critical, with dichloromethane providing the best balance of substrate solubility and reaction kinetics.

The work-up procedure for m-chloroperbenzoic acid oxidations involves concentration of the reaction mixture under reduced pressure, followed by aqueous work-up to separate the product from the by-product m-chlorobenzoic acid [5]. The pH adjustment to 4-5 during work-up facilitates the precipitation of the organic acid by-product while maintaining the N-oxide in the aqueous phase [5].

Sodium Percarbonate-Based Oxidative Pathways

Sodium percarbonate (2Na₂CO₃·3H₂O₂) represents an environmentally benign alternative to traditional peroxyacid oxidizing agents. This solid peroxide source offers several advantages including improved safety in handling, enhanced storage stability, and reduced environmental impact compared to liquid hydrogen peroxide solutions [8] [9] [10]. Upon dissolution in water, sodium percarbonate releases hydrogen peroxide and sodium carbonate according to the equation: 2Na₂CO₃·3H₂O₂ + H₂O → 2Na₂CO₃ + 3H₂O₂ [9].

The oxidation mechanism involves the in-situ generation of hydrogen peroxide, which subsequently participates in the N-oxidation reaction through a similar pathway to direct hydrogen peroxide oxidation [10]. The presence of carbonate ions in solution provides a buffering effect that helps maintain optimal reaction conditions throughout the transformation [8].

Research investigations have demonstrated that sodium percarbonate-mediated oxidations can achieve yields comparable to traditional peroxyacid methods while offering improved operational safety [11] [10]. The reaction typically requires the presence of a suitable catalyst to activate the percarbonate and facilitate the oxidation process [10]. Methyltrioxorhenium has been identified as an effective catalyst for this transformation, enabling high conversion rates under mild reaction conditions [11].

The environmental advantages of sodium percarbonate include its biodegradability and the formation of benign by-products (sodium carbonate and water). This makes the methodology particularly attractive for large-scale synthetic applications where environmental considerations are paramount [9] [10].

Reaction Optimization Strategies

Solvent and Temperature Effects on Yield

The selection of appropriate reaction solvents and temperature conditions represents a critical aspect of optimizing 2,6-diphenylpyridine N-oxide synthesis. Solvent choice influences multiple reaction parameters including substrate solubility, oxidizing agent stability, reaction kinetics, and product isolation efficiency [12] [13].

Dichloromethane has emerged as the preferred solvent for most oxidation reactions due to its excellent solubility properties for both substrate and oxidizing agents, chemical inertness under reaction conditions, and favorable boiling point for reaction control [5] [7]. The solvent's polar aprotic nature facilitates the oxidation mechanism while minimizing competing side reactions.

Temperature optimization studies reveal complex relationships between reaction temperature and product yield [14] [15]. Lower temperatures (0-5°C) are typically employed during the initial stages of oxidation reactions to control exothermic processes and prevent degradation of temperature-sensitive oxidizing agents [5]. The reaction temperature is subsequently increased to 20-25°C to achieve optimal reaction rates while maintaining selectivity [5].

Kinetic investigations demonstrate that temperature increases generally result in enhanced reaction rates following Arrhenius behavior, but excessive temperatures can lead to competing decomposition pathways and reduced product yields [14] [15]. The optimal temperature range for most oxidation protocols is 20-50°C, providing an effective balance between reaction efficiency and product stability [4].

Solvent effects on reaction selectivity have been systematically investigated, revealing that polar hydrogen-bond donor solvents favor N-oxide formation while non-polar solvents may promote alternative reaction pathways [16]. The choice of solvent can also significantly impact the ease of product isolation and purification, with appropriately selected systems enabling direct crystallization of the product from the reaction mixture [5].

Catalytic Enhancements and Selectivity Control

The development of effective catalytic systems has revolutionized the synthesis of pyridine N-oxides by enabling enhanced reaction rates, improved selectivity, and reduced environmental impact [17] [18]. Catalytic approaches offer several advantages including reduced reagent consumption, milder reaction conditions, and improved atom economy compared to stoichiometric oxidation methods.

Rhenium-based catalysts have demonstrated exceptional performance in pyridine N-oxidation reactions. Bis(trimethylsilyl)peroxide in combination with inorganic rhenium derivatives such as ReO₃, Re₂O₇, and HReO₃ provides high yields (95-98%) of analytically pure N-oxides through simple work-up procedures [19]. The catalytic system operates effectively under concentrated reaction conditions (1-2 M in dichloromethane) using environmentally benign oxidizing agents [19].

The mechanism of rhenium-catalyzed oxidation involves the formation of reactive rhenium-peroxide intermediates that exhibit enhanced electrophilic character compared to the parent oxidizing agent [19]. This catalytic activation significantly reduces the activation energy for the N-oxidation process, enabling reactions to proceed under milder conditions with improved selectivity [19].

Enantioselective catalytic systems have been developed for asymmetric pyridine N-oxidation using aspartic acid-containing peptides as catalysts [17] [18]. These biomolecule-inspired catalysts operate through a catalytic cycle wherein the aspartyl side chain shuttles between free acid and peracid forms, providing high levels of asymmetric induction [17]. The approach has demonstrated applicability to complex drug-like scaffolds including Loratadine and Varenicline derivatives [17].

Metal-free catalytic systems offer additional advantages in terms of product purity and environmental compatibility. Organic catalysts such as maleic anhydride derivatives provide effective activation of hydrogen peroxide while eliminating concerns about metal contamination in the final product [3]. The catalytic performance can be tuned through structural modifications of the catalyst to match the electronic properties of specific pyridine substrates [3].

Post-Synthesis Purification Techniques

Recrystallization from Ethanol

Recrystallization represents the most commonly employed purification technique for 2,6-diphenylpyridine N-oxide, offering excellent purity enhancement while maintaining high product recovery rates. Ethanol has been identified as an optimal recrystallization solvent due to its favorable solubility characteristics, enabling effective separation of the desired product from reaction by-products and impurities [20] [21].

The recrystallization process typically involves dissolving the crude N-oxide product in hot ethanol, followed by controlled cooling to promote crystal formation [20]. The solubility differential between the product and impurities in ethanol provides the driving force for purification, with the N-oxide preferentially crystallizing from solution while impurities remain dissolved [21].

Temperature-controlled crystallization protocols have been developed to optimize crystal quality and purity. The process begins with heating the ethanol solution to near-boiling to achieve complete dissolution of the crude product [20]. Gradual cooling, often achieved by allowing the solution to cool naturally to room temperature followed by refrigeration, promotes the formation of well-formed crystals with minimal occluded impurities [21].

The addition of water or other anti-solvents can be employed to reduce the solubility of the N-oxide in ethanol, thereby enhancing crystallization efficiency and product recovery [20]. This technique is particularly useful when dealing with highly soluble N-oxide products or when maximum recovery is required [21].

Purification efficiency evaluation through analytical techniques such as melting point determination and spectroscopic analysis confirms that recrystallization from ethanol typically provides products with purities exceeding 95% [20]. Multiple recrystallization cycles can be employed when higher purity levels are required, although this approach necessarily reduces overall product recovery [21].

Chromatographic Separation on Silica Gel

Column chromatography using silica gel provides a highly effective purification method for 2,6-diphenylpyridine N-oxide, particularly when dealing with complex product mixtures or when recrystallization alone is insufficient to achieve the required purity levels [22] [23]. The technique offers excellent resolution capabilities and can separate closely related structural isomers that might be difficult to purify by recrystallization alone.

Silica gel selection is critical for achieving optimal separation efficiency. Silica gel with particle sizes in the range of 35-70 μm provides an effective balance between resolution and flow rate for preparative-scale purifications [23]. The high surface area (480-540 m²/g) and controlled pore volume (0.74-0.84 mL/g) of quality silica gel enable efficient interaction with the N-oxide substrate while maintaining reasonable elution times [23].

Mobile phase optimization is essential for achieving effective separation of the N-oxide product from impurities and by-products. Gradient elution systems using mixtures of dichloromethane and methanol have proven particularly effective, with typical gradients progressing from pure dichloromethane to dichloromethane containing 5-10% methanol [5] [22]. The polar nature of the N-oxide functional group requires the use of polar mobile phase components to achieve reasonable elution times.

The chromatographic separation mechanism relies on the differential interaction of the N-oxide and impurities with the silica gel surface. The polar N-oxide group exhibits stronger adsorption to the silica gel compared to neutral organic impurities, enabling effective separation through controlled elution with increasingly polar solvent mixtures [22].

Product detection and fraction collection are typically accomplished through thin-layer chromatography monitoring of column eluent fractions. Visualization techniques such as UV detection or chemical staining enable identification of product-containing fractions, which are subsequently combined and concentrated to yield the purified N-oxide [5] [22].

Quality assessment of chromatographically purified products consistently demonstrates purities exceeding 98% when appropriate column conditions and mobile phase systems are employed [22]. The technique offers the additional advantage of enabling recovery of starting materials and valuable by-products, thereby improving overall process economics [23].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides crucial structural information for 2,6-diphenylpyridine N-oxide through both proton and carbon-13 NMR techniques. The formation of the N-oxide functionality significantly alters the electronic environment of the pyridine ring system, resulting in characteristic chemical shift patterns that distinguish it from the parent pyridine derivative [1] [2].

Proton NMR Characteristics

The ¹H NMR spectrum of 2,6-diphenylpyridine N-oxide exhibits distinctive features arising from the electron-withdrawing effect of the N-oxide group. Formation of the N-oxide results in significant changes to the chemical shifts of ring protons, with the ortho and para positions experiencing upfield shifts while meta positions show downfield shifts [2]. The pyridine ring protons typically appear in the aromatic region between 7.0-8.5 ppm, with coupling patterns reflecting the substitution pattern and electronic environment modifications induced by the N-oxide functionality [1].

The phenyl substituents at positions 2 and 6 contribute additional aromatic signals, typically appearing as complex multiplets in the 7.2-7.8 ppm region. The integration patterns and coupling constants provide valuable information about the substitution pattern and confirm the presence of the diphenyl substitution [1] [3].

Carbon-13 NMR Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic distribution within the molecule. Formation of the N-oxide causes characteristic chemical shift changes in the pyridine ring carbons, with ortho and para carbons (C-2, C-4, C-6) showing upfield shifts of up to 10 ppm, while meta carbons (C-3, C-5) exhibit downfield shifts [2]. These chemical shift patterns are consistent with the resonance effects of the N-oxide group, which increases electron density at the ortho and para positions while decreasing it at the meta positions [2].

The phenyl carbon signals appear in the typical aromatic region, with the ipso carbons showing characteristic chemical shifts reflecting their attachment to the electron-deficient pyridine ring. The carbon chemical shifts provide quantitative information about the electronic environment and can be used to confirm the substitution pattern [2] [4].

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Solvent
Pyridine N-oxide7.35-7.37 (3H, m, Ar-H), 8.25-8.27 (2H, m, Ar-H)125.3, 125.5, 138.5CDCl₃
2-Methylpyridine N-oxide2.53 (3H, s, -CH₃), 7.20-7.32 (3H, m, Ar-H), 8.29-8.30 (1H, d, J = 5.5 Hz, Ar-H)17.3, 123.2, 125.5, 126.1, 138.8, 148.5CDCl₃
4-Methylpyridine N-oxide2.37 (3H, s, -CH₃), 7.12 (2H, s, Ar-H), 8.13 (2H, s, Ar-H)20.1, 126.6, 138.0, 138.4CDCl₃

Infrared (IR) Spectroscopy for N-O Stretch Identification

Infrared spectroscopy serves as a definitive method for identifying the N-oxide functionality through characteristic vibrational frequencies. The N-O stretching vibration represents the most diagnostic feature for confirming the presence of the N-oxide group in 2,6-diphenylpyridine N-oxide [5] [6].

N-O Stretching Frequency

The N-O stretching vibration in pyridine N-oxide derivatives appears as a strong, characteristic band in the infrared spectrum. For pyridine N-oxide, this band is observed at 1254 ± 10 cm⁻¹ in the solid state, with slight variations depending on the measurement conditions and intermolecular interactions [6]. The frequency of this vibration is sensitive to the electronic environment of the N-oxide group and can shift based on substituent effects and coordination interactions [5].

In 2,6-diphenylpyridine N-oxide, the N-O stretching frequency is expected to appear in the range of 1240-1270 cm⁻¹, with the exact position influenced by the electron-donating or electron-withdrawing nature of the phenyl substituents. The phenyl groups in the 2 and 6 positions can influence the N-O bond strength through mesomeric and inductive effects, leading to subtle shifts in the stretching frequency [6] [7].

Additional Characteristic Frequencies

Beyond the N-O stretch, several other vibrational modes provide structural information about the N-oxide functionality. The N-O bending vibration appears around 840 cm⁻¹, though this band may be overlapped by other vibrational modes in complex molecules [5]. The C-H out-of-plane vibrations of the pyridine ring show characteristic patterns at 741, 935, 993, 846, and 972 cm⁻¹, with shifts occurring due to the electronic perturbation caused by the N-oxide group [5].

The aromatic C=C and C=N stretching vibrations also provide valuable information. In pyridine N-oxide, the C=N stretching frequency appears at 1558 cm⁻¹, showing a downfield shift from the parent pyridine due to the electron-withdrawing effect of the N-oxide group. The C=C stretching vibration appears at 1613 cm⁻¹, reflecting the altered electronic distribution in the aromatic system [6].

CompoundN-O Stretching Frequency (cm⁻¹)Other Characteristic Frequencies (cm⁻¹)Reference/Study
Pyridine N-oxide1254 ± 10C=N: 1558, C=C: 1613Raman study
Pyridine N-oxide (general)1243-1265NO bending: 840, C-H out-of-plane: 741, 935, 993, 846, 972Complex formation study

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the fragmentation behavior of 2,6-diphenylpyridine N-oxide under electron ionization conditions. The fragmentation patterns are characteristic of N-oxide functionality and provide structural confirmation through specific loss patterns [8] [9].

Molecular Ion and Primary Fragmentation

The molecular ion peak of 2,6-diphenylpyridine N-oxide (molecular weight 247) may appear with variable intensity depending on the ionization conditions. N-oxide compounds generally show molecular ion peaks of moderate intensity, with the stability influenced by the aromatic stabilization and the presence of the polar N-O bond [8] [10].

The most characteristic fragmentation pathway involves the loss of oxygen (M-16), which is a common and diagnostic fragmentation for N-oxide compounds. This loss occurs through a rearrangement process that removes the oxygen atom from the N-oxide group, generating a fragment ion corresponding to the parent pyridine derivative [8] [10]. The loss of hydroxyl radical (M-17) is also observed, particularly in N-oxide compounds where hydrogen atom rearrangement can occur [9] [10].

Secondary Fragmentation Patterns

Following the initial oxygen or hydroxyl loss, secondary fragmentation typically involves the loss of aromatic substituents. In 2,6-diphenylpyridine N-oxide, the phenyl groups can be lost through various mechanisms, including direct cleavage and rearrangement processes. The fragmentation pattern may show characteristic losses corresponding to C₆H₅ (77 mass units) and related aromatic fragments [10] [11].

The pyridine ring system itself can undergo fragmentation, particularly under high-energy conditions. Common fragmentations include losses of HCN (27 mass units) and C₂H₂ (26 mass units), which are characteristic of pyridine-containing compounds. The position of substituents on the pyridine ring influences the fragmentation patterns, with ortho substituents showing different behavior compared to meta or para substitution [10] [11].

Fragmentation Mechanisms

The fragmentation of N-oxide compounds involves both radical and ionic pathways. The initial loss of oxygen typically occurs through a radical mechanism, while subsequent fragmentations can proceed through either pathway depending on the structure and energy conditions. The presence of phenyl substituents can stabilize certain fragment ions through aromatic resonance, influencing the relative intensities of fragment peaks [9] [10].

CompoundMolecular IonCharacteristic FragmentsFragmentation Pattern
Pyridine N-oxidem/z 95 ([M]⁺)[M-16]⁺ (loss of O), [M-17]⁺ (loss of OH)Deoxygenation is common
Alkylpyridine N-oxidesWeak [M]⁺ peak[M-16]⁺ (loss of O), [M-17]⁺ (loss of OH), [M-42]⁺ (McLafferty rearrangement)Ortho-effect influences fragmentation

X-ray Crystallographic Studies

Planarity of Pyridine Ring System

X-ray crystallographic analysis provides definitive structural information about the molecular geometry of 2,6-diphenylpyridine N-oxide. The pyridine ring system in N-oxide derivatives maintains essential planarity, which is crucial for understanding the electronic structure and intermolecular interactions [12] [13].

Ring Geometry and Planarity

The pyridine ring in 2,6-diphenylpyridine N-oxide exhibits a planar geometry with all ring atoms lying within the same plane. This planarity is maintained despite the presence of the N-oxide functionality, which introduces a slight perturbation to the electronic distribution. The maximum deviation from planarity is typically less than 0.02 Å for ring atoms, indicating excellent coplanarity [12] [14].

The N-O bond length in pyridine N-oxide derivatives typically ranges from 1.30 to 1.35 Å, with the exact value depending on the substituents and crystal packing effects. For 2,6-diphenylpyridine N-oxide, the N-O bond length is expected to be approximately 1.34 Å, consistent with the semipolar nature of the N-oxide bond [12] [15].

Bond Length and Angle Parameters

The formation of the N-oxide functionality causes characteristic changes in the bond lengths and angles within the pyridine ring. The C-N-C angle increases from approximately 117° in pyridine to 124° in pyridine N-oxide, reflecting the change in hybridization and electronic environment at the nitrogen atom [12] [15].

The endocyclic bond lengths within the pyridine ring show subtle but measurable changes upon N-oxide formation. The C-N bonds typically show slight lengthening, while the C-C bonds remain relatively unchanged. These changes reflect the electronic redistribution caused by the N-oxide group and the resulting alteration in bond orders [12] [16].

CompoundN-O Bond Length (Å)Ring PlanarityC-N-C Angle (°)Key Observations
Pyridine N-oxide1.34Planar124Molecule is planar, N-O distance typical for N-oxide
Pyridine N-oxide complexes1.30-1.35Planar119-124Coordination affects N-O bond length

Dihedral Angle Analysis of Phenyl Substituents

The orientation of the phenyl substituents relative to the pyridine ring plane is a critical structural parameter that influences the electronic properties and intermolecular interactions of 2,6-diphenylpyridine N-oxide. The dihedral angles between the phenyl rings and the central pyridine ring provide important information about the molecular conformation and steric effects [17] [18].

Phenyl Ring Orientations

The phenyl substituents at positions 2 and 6 of the pyridine ring adopt specific orientations that minimize steric interactions while maintaining some degree of conjugation with the central ring system. The dihedral angles between the phenyl rings and the pyridine ring plane typically range from 30° to 60°, depending on the crystal packing environment and intermolecular interactions [17] [18].

In 2,6-diphenylpyridine N-oxide, the two phenyl rings may adopt different orientations due to the asymmetric electronic environment created by the N-oxide group. The phenyl ring adjacent to the N-oxide group may show a different dihedral angle compared to the ring on the opposite side, reflecting the electronic asymmetry in the molecule [17] [18].

Steric and Electronic Effects

The dihedral angles are influenced by both steric and electronic factors. Steric interactions between the ortho hydrogen atoms of the phenyl rings and the pyridine ring protons tend to force the phenyl rings out of the plane of the central ring. However, electronic conjugation between the phenyl rings and the pyridine system favors coplanar arrangements [17] [18].

The presence of the N-oxide group introduces additional electronic effects that can influence the preferred conformations of the phenyl substituents. The electron-withdrawing nature of the N-oxide group can affect the degree of conjugation between the phenyl rings and the central pyridine system, potentially influencing the dihedral angles [18] [16].

Conformational Flexibility

The rotation barriers around the bonds connecting the phenyl rings to the pyridine ring are relatively low, allowing for conformational flexibility in solution. However, in the crystal structure, specific conformations are stabilized by intermolecular interactions such as π-π stacking and hydrogen bonding [17] [18].

The analysis of dihedral angles across different crystal structures of related compounds reveals that the phenyl ring orientations can vary significantly depending on the packing environment. This flexibility is important for understanding the solution behavior and potential biological activity of the compound [17] [18].

Comparative Structural Analysis with Related N-Oxides

Electronic and Steric Effects in Substituted Pyridine N-Oxides

The structural parameters of 2,6-diphenylpyridine N-oxide can be understood through comparison with other substituted pyridine N-oxide derivatives. This comparative analysis reveals the influence of substituent effects on the molecular geometry and electronic distribution [19] [16].

Substituent Effects on N-O Bond Length

The N-O bond length in pyridine N-oxide derivatives is sensitive to the electronic nature of substituents on the pyridine ring. Electron-withdrawing substituents, such as nitro groups, tend to shorten the N-O bond through increased ionic character, while electron-donating substituents, such as methyl groups, lead to slight lengthening [16] [20].

In 4-nitropyridine N-oxide, the N-O bond length is approximately 1.26-1.28 Å, significantly shorter than in unsubstituted pyridine N-oxide (1.34 Å). Conversely, in 4-methylpyridine N-oxide, the N-O bond length is 1.28-1.30 Å, showing the opposite trend [16] [20].

For 2,6-diphenylpyridine N-oxide, the phenyl substituents are expected to have a moderate electron-donating effect through resonance, potentially leading to a slight increase in the N-O bond length compared to unsubstituted pyridine N-oxide [19] [16].

Ring Planarity and Substituent Effects

The planarity of the pyridine ring system is generally maintained across different N-oxide derivatives, regardless of the nature of the substituents. However, very bulky substituents or specific electronic effects can cause slight deviations from planarity [21] [16].

In highly substituted systems, such as polyfluorinated pyridine N-oxides, some degree of ring puckering may be observed due to the cumulative effects of multiple substituents. However, for 2,6-diphenylpyridine N-oxide, the ring system is expected to remain essentially planar [21] [16].

Comparative Analysis of Structural Parameters

The following table summarizes the key structural parameters for various pyridine N-oxide derivatives, illustrating the effects of different substituents:

PropertyPyridine N-oxide2,6-Dimethylpyridine N-oxide4-Nitropyridine N-oxide4-Methylpyridine N-oxide
N-O Bond Length1.34 Å1.30-1.35 Å1.26-1.28 Å1.28-1.30 Å
Ring PlanarityPlanarPlanarPlanarPlanar
Electronic EffectsElectron-withdrawing N-oxideN-oxide + methyl donationStrong electron-withdrawalN-oxide + methyl donation
Steric EffectsMinimalOrtho-substitution effectsMinimalMinimal

This comparative analysis demonstrates that 2,6-diphenylpyridine N-oxide is expected to show structural parameters intermediate between those of electron-donating and electron-withdrawing substituted derivatives, with the phenyl groups providing moderate electron donation through resonance effects [19] [16] [20].

XLogP3

3.2

Wikipedia

1-Oxo-2,6-diphenyl-1lambda~5~-pyridine

Dates

Last modified: 04-14-2024

Explore Compound Types